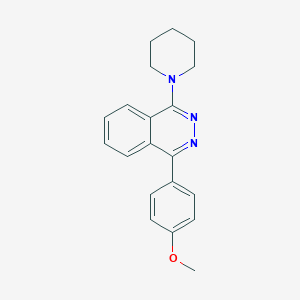![molecular formula C19H10Br2O5 B389624 9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione](/img/structure/B389624.png)
9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furochromene core, which is a fused ring system combining furan and chromene, and is substituted with bromine and hydroxyl groups, enhancing its reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione typically involves multi-step organic reactionsThe final step involves the formation of the benzylidene moiety via a condensation reaction with an appropriate aldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine substituents or to convert the benzylidene moiety to a benzyl group.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution of bromine atoms can result in various substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as advanced polymers and coatings
Wirkmechanismus
The mechanism of action of 9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and bromine substituents play a crucial role in its reactivity and binding affinity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-dibromo-2-hydroxybenzylidene derivatives: These compounds share similar structural features and reactivity patterns.
Furochromene derivatives:
Uniqueness
9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione stands out due to its specific substitution pattern, which imparts unique reactivity and potential biological activity. The combination of bromine and hydroxyl groups enhances its versatility in chemical reactions and its potential as a lead compound in drug discovery .
Eigenschaften
Molekularformel |
C19H10Br2O5 |
|---|---|
Molekulargewicht |
478.1g/mol |
IUPAC-Name |
(9Z)-9-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methylfuro[2,3-h]chromene-2,8-dione |
InChI |
InChI=1S/C19H10Br2O5/c1-8-4-15(22)26-18-11(8)2-3-14-16(18)12(19(24)25-14)6-9-5-10(20)7-13(21)17(9)23/h2-7,23H,1H3/b12-6- |
InChI-Schlüssel |
VQLCEOCONHFICM-SDQBBNPISA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=CC4=C(C(=CC(=C4)Br)Br)O)C(=O)O3 |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2/C(=C/C4=C(C(=CC(=C4)Br)Br)O)/C(=O)O3 |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=CC4=C(C(=CC(=C4)Br)Br)O)C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-benzoyl-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389541.png)
![2-[(1-adamantylcarbonyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389542.png)
![1,4-Bis[(4-ethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B389544.png)
![N-(2-ethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389546.png)
![3-(1,3-benzodioxol-5-yl)-11-[4-(methylsulfanyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389548.png)
![6-Amino-5-cyano-3-isopropyl-1,4-dihydro-2'-oxospiro(pyrano[2,3-c]pyrazole-4,3'-indoline)](/img/structure/B389549.png)
![2-Amino-5'-nitro-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B389551.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B389552.png)
![2-[methoxy(phenyl)methyl]-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B389553.png)



![4-acetyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B389562.png)
![4-Acetyl-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B389564.png)
